3-cyano-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
3-cyano-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C14H11N3O and a molecular weight of 237.26 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to the benzamide structure, along with a pyridin-2-ylmethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with pyridin-2-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(pyridin-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide structure.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-cyano-N-(pyridin-2-ylmethyl)benzamide is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-cyano-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The cyano group and the pyridin-2-ylmethyl substituent play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with the pyridine ring attached at the 3-position.
3-cyano-N-(pyridin-4-ylmethyl)benzamide: Pyridine ring attached at the 4-position.
3-cyano-N-(pyridin-2-ylethyl)benzamide: Similar structure but with an ethyl linker instead of a methylene linker.
Uniqueness
3-cyano-N-(pyridin-2-ylmethyl)benzamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C14H11N3O |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
3-cyano-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-9-11-4-3-5-12(8-11)14(18)17-10-13-6-1-2-7-16-13/h1-8H,10H2,(H,17,18) |
InChI Key |
OGRKPUHZVSNBOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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